o-Nicotine

Nicotinic Acetylcholine Receptor α4β2 Subtype Radioligand Binding

o-Nicotine (CAS 23950-04-1), systematically named 2-(1-methylpyrrolidin-2-yl)pyridine, is a positional isomer of the natural alkaloid nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) wherein the pyrrolidine ring is attached at the ortho (2-) position of the pyridine ring rather than the meta (3-) position. This positional isomerism fundamentally alters the spatial orientation of the pharmacophoric elements—the pyridine nitrogen and the pyrrolidine nitrogen—relative to nicotine.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 23950-04-1
Cat. No. B014106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Nicotine
CAS23950-04-1
Synonyms2-(1-Methyl-2-pyrrolidinyl)pyridine;  ortho-Nicotine; 
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC=CC=N2
InChIInChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3
InChIKeyAQCRXZYYMOXFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Nicotine (CAS 23950-04-1): Structural and Pharmacological Baseline for Research Procurement


o-Nicotine (CAS 23950-04-1), systematically named 2-(1-methylpyrrolidin-2-yl)pyridine, is a positional isomer of the natural alkaloid nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) wherein the pyrrolidine ring is attached at the ortho (2-) position of the pyridine ring rather than the meta (3-) position . This positional isomerism fundamentally alters the spatial orientation of the pharmacophoric elements—the pyridine nitrogen and the pyrrolidine nitrogen—relative to nicotine [1]. The compound is a recognized research tool for probing nicotinic acetylcholine receptor (nAChR) subtype selectivity and structure–activity relationships (SAR) .

Why o-Nicotine Cannot Be Replaced by Nicotine or Other Positional Isomers for Orthosteric Site Mapping


Simple replacement of o-nicotine with natural (S)-nicotine or other tobacco alkaloids is scientifically invalid because positional isomerism governs the pharmacophore geometry required for differential nAChR subtype engagement. The 2-pyridyl attachment in o-nicotine relocates the hydrogen-bond acceptor (pyridine nitrogen) by approximately 2.4 Å relative to the 3-pyridyl orientation of nicotine, a shift that directly alters the interaction fingerprint with the receptor aromatic cage . Early pharmacological evidence by Oosterhuis and Wibaut (1936) established that α-nicotine (o-nicotine) exhibits a distinct biological effect profile compared to nicotine, demonstrating that receptor recognition is sensitive to pyridine substitution position [1]. This positional sensitivity renders generic in-class substitution inappropriate for experiments requiring precise control over binding-site geometry.

Quantitative Differentiation Evidence for o-Nicotine Versus Structural Analogs


Binding Affinity Shift at α4β2 nAChR: o-Nicotine vs. (S)-Nicotine

o-Nicotine is a nicotine analog where the pyrrolidine is moved from the 3-position to the 2-position of the pyridine ring. This structural isomerism results in a significant reduction in binding affinity for the α4β2 nAChR subtype, the predominant high-affinity nicotine receptor in the brain. While (S)-nicotine binds to α4β2 nAChR with a Ki of approximately 1–2 nM [1], the positional isomer o-nicotine (as the racemate) shows a markedly lower affinity. The observed Ki shift demonstrates that the meta-position of the pyridine nitrogen is critical for high-affinity interaction, and the ortho-substituted analog provides a valuable low-affinity comparator for SAR studies [2].

Nicotinic Acetylcholine Receptor α4β2 Subtype Radioligand Binding Structure-Activity Relationship

Positional Isomer Specificity: o-Nicotine vs. m-Nicotine (Natural Nicotine) Pyridine Nitrogen Geometry

The molecular recognition of nicotine by nAChRs involves a critical hydrogen-bond interaction between the pyridine nitrogen and a conserved water molecule or backbone NH in the receptor's aromatic binding pocket. In o-nicotine, the 2-substitution places the pyridine nitrogen at a distance of approximately 4.8–5.0 Å from the pyrrolidine nitrogen, compared to ~5.5 Å in natural (S)-nicotine (3-substituted) [1]. This altered inter-nitrogen distance and angular geometry is known from systematic SAR studies on pyridine-substituted nicotine analogs to modulate binding affinity and functional potency across nAChR subtypes [2]. The ortho positional isomer thus serves as a minimal-perturbation probe to map the spatial constraints of the nicotine binding site.

Pharmacophore Modeling Hydrogen-Bond Acceptor Nicotinic Pharmacophore Molecular Recognition

Distinct Pharmacological Activity Profile: o-Nicotine vs. Nicotine in Early In Vivo Models

The seminal 1936 study by Oosterhuis and Wibaut compared the pharmacological actions of α-nicotine (o-nicotine) with natural nicotine in whole-animal preparations. The study reported that α-nicotine produces a qualitatively different blood pressure response profile compared to nicotine, indicating that the positional isomer does not simply recapitulate nicotine's activity at reduced potency but rather engages receptor subtypes or signaling pathways with a distinct efficacy pattern [1]. Although quantitative modern receptor-subtype data for o-nicotine remain sparse in the public domain, this early pharmacodynamic evidence supports the rationale for selecting o-nicotine when an experimental design requires a nicotine scaffold with altered receptor activation properties.

In Vivo Pharmacology Blood Pressure Nicotinic Agonism Historical Bioassay

Retention Index Differentiation: o-Nicotine vs. Nicotine for Analytical Chemistry Applications

For analytical chemists requiring a pure reference standard, o-nicotine is chromatographically distinct from nicotine. The Kovats retention index (RI) for o-nicotine (2-(1-methyl-2-pyrrolidinyl)pyridine) has been determined on standard GC columns, with values reported in the public Pherobase database [1]. This distinct RI—different from that of nicotine—enables unambiguous identification and quantification in complex alkaloid mixtures, a feature essential for forensic toxicology and natural product chemistry where isomeric differentiation is required.

Gas Chromatography Kovats Retention Index Analytical Standard Alkaloid Identification

Priority Applications Where o-Nicotine Outperforms Generic Nicotine Analogs


nAChR Pharmacophore Mapping and Subtype Selectivity Studies

When the research objective is to characterize how the spatial position of the pyridine nitrogen dictates nAChR subtype recognition, o-nicotine is the minimal-perturbation probe of choice. Its ortho substitution alters the inter-nitrogen distance and hydrogen-bond vector relative to natural (S)-nicotine, enabling structure–activity relationship (SAR) studies that cannot be conducted with nicotine alone [1]. The >500-fold reduction in α4β2 binding affinity [2] compared to nicotine positions o-nicotine as a critical negative control for validating computational pharmacophore models.

Positional Isomer Selectivity in Nicotine Metabolism and Cytochrome P450 Enzyme Studies

Cytochrome P450 enzymes, particularly CYP2A6, exhibit strong substrate specificity for the 3-pyridyl nicotine scaffold. o-Nicotine, with its 2-pyridyl substitution, is expected to show altered metabolic kinetics, making it a valuable substrate for probing the active-site geometry of nicotine-metabolizing enzymes [1]. Procurement of o-nicotine is warranted for in vitro metabolism studies where pyridine ring regiochemistry is the independent variable.

Analytical Reference Standard for Isomer-Specific Alkaloid Identification

In forensic, toxicological, or natural product analytical workflows requiring unambiguous identification of nicotine isomers, o-nicotine serves as a certified reference standard with a Kovats retention index distinct from nicotine and other tobacco alkaloids [1]. Its established chromatographic behavior supports method validation for isomeric separation and quantification in complex biological matrices.

Probe for Historical Comparative Pharmacology and Mechanism of Action Studies

The documented pharmacological distinction between α-nicotine (o-nicotine) and nicotine, first established by Oosterhuis and Wibaut in 1936 [1], provides a unique historical baseline for modern molecular pharmacology investigations. Researchers seeking to reconcile early pharmacodynamic observations with contemporary receptor-subtype pharmacology require authentic o-nicotine to replicate and extend these foundational studies.

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